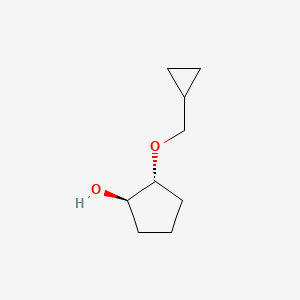
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol, also known as CPCCOEt, is a chemical compound that belongs to the family of cyclopentanols. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 receptor is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system. CPCCOEt has been widely used as a research tool to investigate the physiological and pathological functions of mGluR1.
Aplicaciones Científicas De Investigación
Conformationally Restricted Analogues of Histamine
The synthesis and application of cyclopropyl-containing compounds, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, demonstrate the cyclopropane ring's utility in restricting the conformation of biologically active compounds. This approach aims to improve activity and investigate bioactive conformations, suggesting potential applications in designing drugs with enhanced efficacy and specificity (Kazuta, Matsuda, & Shuto, 2002).
Stereocontrolled Synthesis
Research on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes involves stepwise procedures that highlight the versatility of cyclopropane derivatives in organic synthesis. This methodology could provide a foundation for the development of novel synthetic pathways for complex molecules, underscoring the cyclopropane unit's role in facilitating stereochemical control in organic reactions (Baird, Huber, & Clegg, 2001).
Cascade Construction of Cyclopropane Derivatives
The Lewis Acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers showcases the potential for creating complex cyclic structures from simpler precursors. This research highlights the cyclopropane motif's utility in constructing more complex cyclic systems, potentially useful in synthesizing diverse organic molecules with applications in material science and pharmaceuticals (Yao & Shi, 2007).
Mechanistic Insights into Cyclopropane Reactions
Investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer provide valuable insights into the reactivity and stability of cyclopropane-containing compounds under photochemical conditions. This research could inform the development of photochemical processes in organic synthesis, where cyclopropane derivatives serve as key intermediates (Ikeda et al., 2003).
Propiedades
IUPAC Name |
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKGOGQYROLQL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

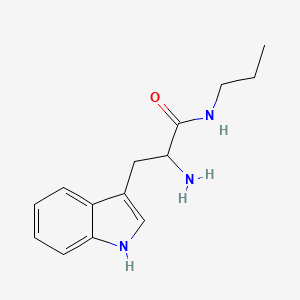

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)
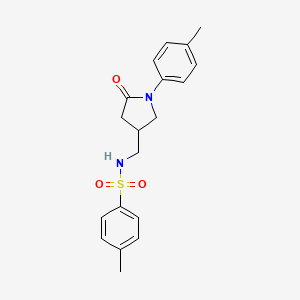

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)
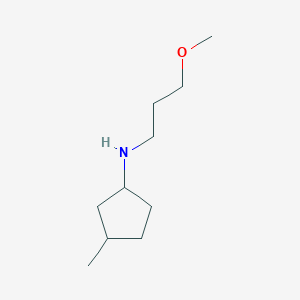
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

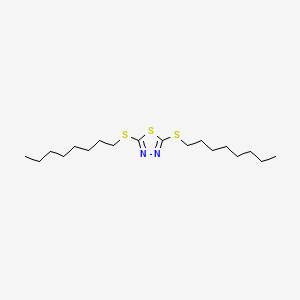
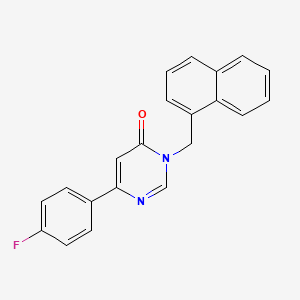
![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![6,7-Dihydrobenzo[D]isoxazol-5(4H)-one](/img/structure/B2525274.png)